2,3-Dichloronaphthalene

Vue d'ensemble

Description

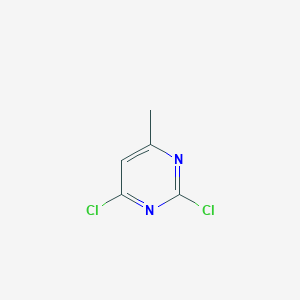

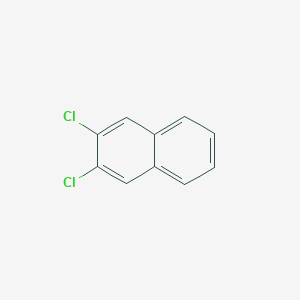

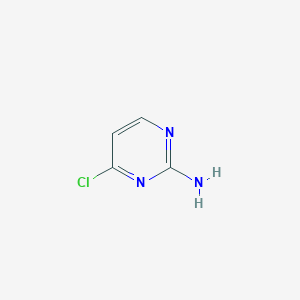

2,3-Dichloronaphthalene is a chemical compound with the molecular formula C10H6Cl2 . It has an average mass of 197.061 Da and a monoisotopic mass of 195.984650 Da . It is used as a seed disinfectant, in textiles, as an organic catalyst, as a chemical intermediate, and as an additive in dye binders . It is also used as an antifouling agent and to control blue-green algae in ponds, lakes, and swimming pools .

Synthesis Analysis

The synthesis of 2,3-Dichloronaphthalene involves several steps starting from o-phthalaldehyde . The reaction conditions include the use of trichlorophosphate at 0°C for 4 hours under reflux . The yield of the synthesis is reported to be around 85% .Molecular Structure Analysis

The molecules in the crystals of 2,3-Dichloronaphthalene are arranged in a herringbone pattern . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 2,3-Dichloronaphthalene are complex and involve several stages of transformation . The reactions are carried out under specific conditions and monitored using techniques like TLC analysis .Physical And Chemical Properties Analysis

2,3-Dichloronaphthalene has a density of 1.3±0.1 g/cm3, a boiling point of 298.2±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.7±3.0 kJ/mol and a flash point of 141.6±13.4 °C . The index of refraction is 1.652, and the molar refractivity is 53.9±0.3 cm3 .Applications De Recherche Scientifique

Organic Synthesis Catalyst

2,3-Dichloronaphthalene serves as an organic catalyst in various chemical reactions. Its role is crucial in facilitating reactions by lowering the activation energy, thus increasing the rate of the reaction without being consumed .

Seed Disinfectant

In agriculture, 2,3-Dichloronaphthalene is used as a seed disinfectant . It helps in protecting seeds from fungal infections and other pathogens that can affect seed quality and crop yield .

Textile Industry Application

This compound finds its application in the textile industry as an additive in dye binders. It helps in improving the binding of dyes to fabrics, ensuring better color fastness and longevity of the textile products .

Antifouling Agent

2,3-Dichloronaphthalene is used as an antifouling agent . It prevents the growth of unwanted organisms on submerged surfaces, such as the hulls of boats and ships, which can be crucial for maintaining the structural integrity and performance of marine vessels .

Algal Growth Control

It is also employed to control blue-green algae in ponds, lakes, and swimming pools. Algae control is essential for maintaining the ecological balance and ensuring the health of aquatic ecosystems .

Chemical Intermediate

As a chemical intermediate , 2,3-Dichloronaphthalene is used in the synthesis of more complex chemical compounds. One such application is in the production of 3,3-Dichlorobenzidine, which is an important precursor in the manufacture of dyes and pigments .

Single Molecule Studies

In scientific research, particularly in the field of optical single-molecule studies , 2,3-Dichloronaphthalene is used to grow single crystals that are suitable for X-ray crystallography and fluorescence excitation spectra analysis .

Bioactivity Screening

Lastly, it is involved in the synthesis of bioactive compounds. For instance, derivatives synthesized from 2,3-Dichloronaphthalene are screened for their cytotoxicity , antioxidant activity , and potential use in pharmaceuticals through molecular docking studies .

Safety And Hazards

Propriétés

IUPAC Name |

2,3-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGXUFZRYNGFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062140 | |

| Record name | 2,3-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloronaphthalene | |

CAS RN |

2050-75-1 | |

| Record name | 2,3-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dichloronaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ2ZK654M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2,3-dichloronaphthalene?

A1: 2,3-Dichloronaphthalene (molecular formula: C10H6Cl2, molecular weight: 201.06 g/mol) is a chlorinated aromatic compound. While a full spectroscopic characterization is not available in the provided papers, single-crystal X-ray studies show that 2,3-dichloronaphthalene, as well as its dibromo analog, crystallize in a herringbone pattern. []

Q2: How is 2,3-dichloronaphthalene synthesized?

A2: 2,3-Dichloronaphthalene can be synthesized by the heterolytic chlorination of 1-phenylnaphthalene. This reaction yields 1-phenyl-r-1,c-2,t-3,t-4-tetrachlorotetralin, which upon alkaline dehydrochlorination produces 2,3-dichloronaphthalene as the major product alongside a minor amount of its isomer, 1-phenyl-2,4-dichloronaphthalene. []

Q3: What is the significance of the herringbone pattern observed in 2,3-dichloronaphthalene crystals?

A3: The herringbone pattern in 2,3-dichloronaphthalene crystals creates a favorable environment for hosting single molecules like terrylene. This property makes these crystals valuable for optical single-molecule studies, enabling researchers to analyze the behavior and properties of individual molecules. [, ]

Q4: Can you elaborate on the use of 2,3-dichloronaphthalene in single-molecule studies?

A4: Studies have shown that 2,3-dichloronaphthalene crystals doped with trace amounts of terrylene exhibit unique spectral characteristics under cryogenic conditions. Specifically, a new “184 cm−1” line appears in the fluorescence excitation spectrum of single terrylene molecules at 5 K, which is absent in isolated terrylene. This observation highlights the influence of the 2,3-dichloronaphthalene crystal lattice on the incorporated terrylene molecule, making it a valuable tool for studying molecule-environment interactions at the single-molecule level. [, ]

Q5: How is 2,3-dichloronaphthalene employed in organic synthesis?

A5: 2,3-Dichloronaphthalene serves as a versatile building block in organic synthesis. It is a precursor to 2,3-dichloronaphthalene-1,4-dione (dichlone), a compound with significant synthetic utility. For example, dichlone is utilized in the synthesis of complex benzoxazinophenothiazines, which have demonstrated antimicrobial properties. []

Q6: Are there any notable reactions involving 2,3-dichloronaphthalene-1,4-dione (dichlone)?

A6: Yes, dichlone is a highly reactive compound. For instance, it readily undergoes a pseudo five-component reaction with isocyanides and dialkyl acetylenedicarboxylates, leading to the diastereoselective formation of dispiro[furan-2,1′-naphthalene-4′,2′′-furan] derivatives. These complex molecules hold potential for various applications in organic synthesis and medicinal chemistry. [, ]

Q7: Has the solubility of dichlone derivatives been investigated?

A7: Yes, the solubility of dichlone derivatives like 2-(benzylamino)-3-chloronaphthalene-1,4-dione and 2-chloro-3-(phenethylamino)naphthalene-1,4-dione has been studied in supercritical carbon dioxide. This is particularly relevant for pharmaceutical applications, where controlling solubility is crucial for drug delivery and formulation. []

Q8: Are there any studies exploring the potential applications of dichlone derivatives in dye-sensitized solar cells (DSSCs)?

A8: Yes, two thionaphthoquinone dyes, AMT (2-((thiophen-2-yl)methylamino)-3-chloro-naphthalene-1,4-dione) and AET (2-((thiophen-2-yl)ethylamino)-3-chloro-naphthalene-1,4-dione), synthesized from 2,3-dichloronaphthalene-1,4-dione, have been investigated as potential photosensitizers in TiO2 and ZnO-based DSSCs. While the current efficiency of these DSSCs is low, the research provides valuable insights for further development in this area. []

Q9: Has 2,3-dichloronaphthalene-1,4-dione been used for synthesizing biologically active compounds?

A9: Yes, 2,3-dichloronaphthalene-1,4-dione serves as a starting material for the synthesis of various bioactive compounds. For example, it has been used to create derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid. These derivatives exhibited promising results in molecular docking studies, antioxidant assays, and cytotoxicity against the HeLa cancer cell line. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)